molecular formula C12H14N4 B1480685 1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 2097970-40-4

1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1480685
CAS RN: 2097970-40-4
M. Wt: 214.27 g/mol
InChI Key: CQJVIJUHYQFUSS-UHFFFAOYSA-N
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Description

1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile (hereafter referred to as “compound A”) is an organic compound with a wide range of applications in the fields of synthetic chemistry, pharmaceuticals, and biochemistry. This compound has been studied extensively for its unique properties and its potential for use in the laboratory.

Scientific Research Applications

Synthesis and Structural Studies

  • A series of N-(pyrrol-2-yl)amines and their reduction products were synthesized, showcasing the utility of 1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile derivatives in accessing new molecular frameworks. These compounds were characterized by X-ray structural studies, revealing changes in molecular conformations and supramolecular assembly influenced mainly by strong hydrogen bonds (Macías et al., 2018).

Unexpected Synthetic Pathways

  • Research on the synthesis of 5-substituted tetrazoles from carbonitriles resulted in the unexpected formation of 1H-pyrazolo[3,4-d]pyrimidine derivatives, highlighting the reactivity and potential for novel reaction pathways of pyrazole-carbonitriles in the presence of certain reagents (Faria et al., 2013).

Catalytic Applications

  • Aluminum and zinc complexes supported by pyrrole-based ligands were synthesized and characterized. The aluminum complexes were found to be active catalysts for the ring-opening polymerization of ε-caprolactone, demonstrating the potential of pyrrole derivatives in catalysis and polymer science (Qiao et al., 2011).

Antimicrobial Activities

  • Novel derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile were synthesized and tested for antimicrobial activities. These studies indicate the importance of pyrazole-carbonitriles in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Material Science Applications

  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were conducted, starting from compounds structurally related to pyrazole-carbonitriles. These compounds were evaluated for their antitumor activities, demonstrating the utility of such molecules in the design of potential therapeutic agents (Maftei et al., 2013).

properties

IUPAC Name

1-tert-butyl-5-pyrrol-1-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-12(2,3)16-11(10(8-13)9-14-16)15-6-4-5-7-15/h4-7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJVIJUHYQFUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C#N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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